Cas no 1932645-05-0 (3aH-Isoindole-3a-carboxylic acid, octahydro-, (3aS,7aS)-)

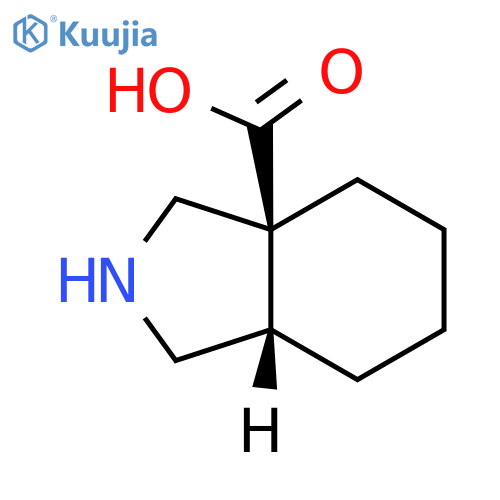

1932645-05-0 structure

商品名:3aH-Isoindole-3a-carboxylic acid, octahydro-, (3aS,7aS)-

CAS番号:1932645-05-0

MF:C9H15NO2

メガワット:169.220902681351

CID:5246400

3aH-Isoindole-3a-carboxylic acid, octahydro-, (3aS,7aS)- 化学的及び物理的性質

名前と識別子

-

- 3aH-Isoindole-3a-carboxylic acid, octahydro-, (3aS,7aS)-

-

- インチ: 1S/C9H15NO2/c11-8(12)9-4-2-1-3-7(9)5-10-6-9/h7,10H,1-6H2,(H,11,12)/t7-,9-/m1/s1

- InChIKey: OYGHXKZRQIOTKL-VXNVDRBHSA-N

- ほほえんだ: C1[C@]2([H])[C@@](C(O)=O)(CCCC2)CN1

3aH-Isoindole-3a-carboxylic acid, octahydro-, (3aS,7aS)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-267237-0.5g |

rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid |

1932645-05-0 | 95.0% | 0.5g |

$1014.0 | 2025-03-20 | |

| Enamine | EN300-267237-0.05g |

rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid |

1932645-05-0 | 95.0% | 0.05g |

$888.0 | 2025-03-20 | |

| Enamine | EN300-267237-10.0g |

rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid |

1932645-05-0 | 95.0% | 10.0g |

$4545.0 | 2025-03-20 | |

| Enamine | EN300-267237-1.0g |

rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid |

1932645-05-0 | 95.0% | 1.0g |

$1057.0 | 2025-03-20 | |

| Enamine | EN300-267237-5.0g |

rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid |

1932645-05-0 | 95.0% | 5.0g |

$3065.0 | 2025-03-20 | |

| Enamine | EN300-267237-2.5g |

rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid |

1932645-05-0 | 95.0% | 2.5g |

$2071.0 | 2025-03-20 | |

| Enamine | EN300-267237-0.25g |

rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid |

1932645-05-0 | 95.0% | 0.25g |

$972.0 | 2025-03-20 | |

| Enamine | EN300-267237-0.1g |

rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid |

1932645-05-0 | 95.0% | 0.1g |

$930.0 | 2025-03-20 |

3aH-Isoindole-3a-carboxylic acid, octahydro-, (3aS,7aS)- 関連文献

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Chia-Hsin Lee,Bao-Yu Huang,Yu-Cheng Chen,Ching-Piao Liu,Chuen-Ying Liu Analyst, 2011,136, 1481-1487

1932645-05-0 (3aH-Isoindole-3a-carboxylic acid, octahydro-, (3aS,7aS)-) 関連製品

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬